1-Propanethiol-SD
Description
Current Perspectives on Alkanethiols in Academic Research
Alkanethiols, the class of organic compounds to which 1-propanethiol (B107717) belongs, are a focal point of significant academic research. foodb.cahmdb.ca Their ability to form self-assembled monolayers (SAMs) on the surfaces of metals, particularly gold, is a field of intense investigation. researcher.lifetandfonline.comharvard.edu These SAMs allow for the precise modification of surface properties, which has implications for nanotechnology, electronics, and materials science. tandfonline.comontosight.airesearchgate.net
Researchers are actively exploring the influence of various factors, such as alkyl chain length and terminal functional groups, on the structure and properties of these monolayers. researcher.lifeharvard.edu Molecular dynamics simulations and advanced spectroscopic techniques are employed to understand the atomistic details of their formation and behavior. researcher.lifetandfonline.com Furthermore, the reactivity of alkanethiols is utilized in synthetic organic chemistry. For instance, they participate in thiol-ene reactions and can be used to cleave protecting groups or to introduce sulfur-containing moieties into larger molecules. Recent studies have also investigated the role of alkanethiols as promoters in catalytic reactions for the synthesis of biofuels. osti.gov The reversible nature of the thiol-gold interaction is also being harnessed for the dynamic modification of nanoparticle surfaces. rsc.org
Significance of 1-Propanethiol and its Deuterated Analogues in Chemical Science
1-Propanethiol, also known as n-propyl mercaptan, is a colorless liquid with a characteristic strong odor. wikipedia.orgchemicalbook.com It is a versatile chemical intermediate used in the synthesis of various organic compounds. wikipedia.orgchemicalbook.com
| Property | Value |
| Molecular Formula | C₃H₈S |
| Molar Mass | 76.16 g·mol⁻¹ |
| Boiling Point | 67-68 °C |
| Density | 0.841 g/mL at 25 °C |
| Solubility in Water | Slightly soluble |
| Data sourced from multiple references. wikipedia.orgchemicalbook.com |
The deuterated analogue of 1-propanethiol, specifically 1-Propanethiol-SD (where D represents deuterium (B1214612), a stable isotope of hydrogen), holds particular significance in chemical science. nih.gov Deuterium labeling, the replacement of a hydrogen atom with a deuterium atom, is a powerful tool for elucidating reaction mechanisms and studying metabolic pathways. synmr.inscielo.org.mx
The key to the utility of deuterated compounds lies in the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and similarly, the sulfur-deuterium (S-D) bond is stronger than the sulfur-hydrogen (S-H) bond. scielo.org.mx This difference in bond strength can lead to a change in the rate of a chemical reaction when a hydrogen atom is replaced by deuterium, providing valuable insights into the reaction's transition state. scielo.org.mx
Structure
3D Structure
Properties
Molecular Formula |
C3H8S |
|---|---|
Molecular Weight |
77.17 g/mol |
IUPAC Name |
1-deuteriosulfanylpropane |
InChI |
InChI=1S/C3H8S/c1-2-3-4/h4H,2-3H2,1H3/i/hD |
InChI Key |
SUVIGLJNEAMWEG-DYCDLGHISA-N |
Isomeric SMILES |
[2H]SCCC |
Canonical SMILES |
CCCS |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Labeling Strategies for 1 Propanethiol Sd
Established Chemical Synthetic Routes for 1-Propanethiol (B107717)
The synthesis of 1-propanethiol can be achieved through several established chemical routes, both in laboratory and industrial settings. Common methods include:
Reaction of 1-Halopropanes with a Sulfide (B99878) Source: A widely used laboratory-scale synthesis involves the reaction of 1-chloropropane (B146392) or 1-bromopropane (B46711) with a hydrosulfide (B80085) salt, such as sodium hydrosulfide (NaSH). wikipedia.orgnih.gov This nucleophilic substitution reaction provides a direct route to the corresponding thiol.
Addition of Hydrogen Sulfide to Propene: Commercially, 1-propanethiol is often manufactured by the anti-Markovnikov addition of hydrogen sulfide (H₂S) to propene. wikipedia.org This reaction is typically initiated by ultraviolet (UV) light. wikipedia.org
Reaction of Propanol with Hydrogen Sulfide: Another industrially relevant method involves the reaction of n-propanol with hydrogen sulfide in the presence of a catalyst. chembk.comgoogle.com This process often utilizes a catalyst blend, such as a hydrotreating catalyst and a dehydration catalyst, to achieve high conversion rates. google.comgoogle.com
Reaction of Bromopropane with Thiourea: 1-Propanethiol can also be prepared from the interaction of bromopropane with thiourea. chembk.com
Below is a table summarizing these synthetic routes:
| Starting Material(s) | Reagent(s) | Product | Scale | Citation |
| 1-Chloropropane | Sodium hydrosulfide | 1-Propanethiol | Laboratory | wikipedia.org |
| Propene | Hydrogen sulfide, UV light | 1-Propanethiol | Commercial | wikipedia.org |
| n-Propanol | Hydrogen sulfide, Catalyst | 1-Propanethiol | Industrial | chembk.comgoogle.com |
| Bromopropane | Thiourea | 1-Propanethiol | Laboratory | chembk.com |
Deuterium (B1214612) Labeling Techniques in 1-Propanethiol Synthesis
Deuterium-labeled compounds are invaluable tools in elucidating reaction mechanisms and for use as internal standards in mass spectrometry. acs.org The synthesis of 1-propanethiol specifically labeled with deuterium at the sulfur atom (1-Propanethiol-S-d) requires targeted strategies.
Site-Specific Deuteration Approaches (e.g., 1-Propanethiol-S-D)
The most direct method for preparing 1-propanethiol-S-d involves the exchange of the thiol proton with a deuterium source. This is often achieved by treating 1-propanethiol with a deuterated solvent, such as deuterium oxide (D₂O), often in the presence of a base or a catalyst. acs.org
Recent advancements in catalysis have provided more sophisticated methods for site-specific deuteration. For instance, photoredox-mediated hydrogen atom transfer (HAT) protocols can install deuterium at specific C-H bonds using D₂O as the deuterium source. princeton.edu While this is often applied to C-H bonds, the principle of using a thiol as a shuttle for the deuterium atom is relevant. princeton.edu In such systems, the thiol can exchange its proton with D₂O, and the resulting deuterated thiol (R-SD) can then transfer the deuterium atom to a target molecule. researchgate.net
A general representation of the H/D exchange at the thiol group is as follows:
CH₃CH₂CH₂SH + D₂O ⇌ CH₃CH₂CH₂SD + HDO
This equilibrium can be driven towards the deuterated product by using a large excess of D₂O.
Role of 1-Propanethiol as a Promoter in Catalytic Synthesis
Beyond its role as a synthetic target, 1-propanethiol has been shown to act as a promoter in certain catalytic reactions, significantly enhancing reaction rates and yields.
The promotional effect is influenced by the steric properties of the thiol, with linear thiols like 1-propanethiol showing greater efficacy than bulkier thiols. rsc.orgosti.gov It's important to note that 1-propanethiol alone does not catalyze these reactions, indicating a cooperative effect with the primary acid catalyst. rsc.org
The table below illustrates the effect of 1-propanethiol as a promoter in the condensation of 2-pentylfuran (B1212448) (2-PF) and 2-undecanone (B123061) catalyzed by Aquivion PW79S.
| Catalyst | Promoter | 2-Undecanone Conversion (%) | Product Yield (%) | Citation |
| Aquivion PW79S | None | <57 | 49 | rsc.org |
| Aquivion PW79S | 1-Propanethiol | 78 | 72 | rsc.org |
This demonstrates a clear enhancement of the catalytic process in the presence of 1-propanethiol. The thiol's ability to act as a transient cooperative ligand is also being explored in other catalytic systems, such as in ruthenium-catalyzed hydrogenative perdeuteration of alkenes, where it accelerates the deuterium labeling of H₂ with D₂O. springernature.com
Advanced Spectroscopic and Quantum Chemical Characterization of 1 Propanethiol Species
Conformational Analysis and Isomer Identification
The structural flexibility of 1-propanethiol (B107717) arises from the internal rotation around its single bonds, leading to the existence of multiple conformational isomers. Identifying and characterizing these conformers are crucial for understanding the molecule's properties and reactivity.
Experimental Spectroscopic Techniques for Conformer Discrimination
High-resolution spectroscopic methods are indispensable for distinguishing between the different conformers of 1-propanethiol. One particularly powerful technique is Vacuum Ultraviolet Mass-Analyzed Threshold Ionization (VUV-MATI) spectroscopy . This method allows for the isolation of conformational isomers in a molecular beam, providing detailed information about their specific ionization dynamics. acs.orgnih.gov
In the case of 1-propanethiol, VUV-MATI spectroscopy has been instrumental in identifying two major conformational isomers present in the gas phase. acs.orgnih.gov By analyzing the vibrationally resolved MATI spectra, researchers can assign specific spectral bands to individual conformers. This technique provides a powerful means for the spectral identification of specific conformational isomers. acs.org
Computational Elucidation of Conformational Landscapes
Complementing experimental approaches, computational chemistry provides a theoretical framework for understanding the conformational preferences of 1-propanethiol. Density Functional Theory (DFT) calculations are widely employed to explore the potential energy surface (PES) of the molecule. acs.orgnih.gov These calculations help in identifying the stable conformers, predicting their relative energies, and simulating their vibrational spectra. acs.org
For 1-propanethiol, DFT calculations, often using functionals like B3LYP with extended basis sets such as 6-311++G(2df, 2pd), have been used to model the conformational landscape. acs.orgresearchgate.net Theoretical studies have identified several possible conformers, with the trans-gauche (Tg) and gauche-gauche (GG') forms being among the most stable. acs.orgresearchgate.net The combination of DFT calculations with Franck-Condon analysis is crucial for simulating the MATI spectra, which aids in the definitive assignment of the experimentally observed conformers. acs.orgnih.gov
Ionization Dynamics and Energetic Transitions
The process of ionization, where a neutral molecule loses an electron to form a cation, is a fundamental event that can be precisely studied using advanced spectroscopic techniques.
Determination of Adiabatic Ionization Potentials
The adiabatic ionization potential (IP) is a key energetic parameter representing the minimum energy required to remove an electron from a molecule in its ground vibrational state to form the corresponding cation, also in its ground vibrational state. VUV-MATI spectroscopy is a highly accurate method for determining conformer-specific adiabatic IPs. acs.orgnih.gov
For 1-propanethiol, two major conformational isomers have been identified with distinct adiabatic ionization potentials. The trans-gauche conformer has an IP of 9.1952 ± 0.0006 eV, while the gauche-gauche conformer has a slightly higher IP of 9.2008 ± 0.0006 eV. acs.orgnih.gov
| Conformer | Adiabatic Ionization Potential (eV) |
| trans-gauche | 9.1952 ± 0.0006 |
| gauche-gauche | 9.2008 ± 0.0006 |
Table 1: Experimentally determined adiabatic ionization potentials for the major conformers of 1-propanethiol. acs.orgnih.gov
Analysis of Ionization-Driven Structural Changes
The removal of an electron upon ionization can induce significant changes in the molecular geometry. These structural alterations are reflected in the vibrational structure observed in the MATI spectrum. acs.orgnih.gov The Franck-Condon principle governs the intensities of these vibrational transitions, providing a window into the changes in bond lengths and angles between the neutral and cationic states. acs.org
For each conformer of 1-propanethiol, the ionization process leads to a unique structural change. acs.org This conformer specificity in the ionization-driven structural change is linked to the role of the electron in the highest occupied molecular orbital (HOMO), which influences the conformational preference of the molecule. acs.orgkaist.ac.kr By analyzing the vibrationally resolved MATI spectra, the nature of these structural rearrangements can be elucidated. acs.orgnih.gov
Surface Interactions and Adsorption Phenomena
The interaction of 1-propanethiol with surfaces is a critical area of study, with implications for self-assembled monolayers (SAMs), surface passivation, and catalysis.
Studies on the adsorption of 1-propanethiol on gold (Au(111)) surfaces using in-situ scanning tunneling microscopy (STM) have revealed a two-step assembly process. capes.gov.brnih.gov The initial step involves weak interactions, or physisorption, which is followed by chemisorption to form a dense monolayer. capes.gov.br This process is accompanied by the formation of pits on the gold surface. capes.gov.brnih.gov The final ordered domains exhibit a (2√3 x 3)R30° periodic lattice. capes.gov.br
On semiconductor surfaces like gallium arsenide (GaAs(100)), 1-propanethiol adsorbs dissociatively, forming propanethiolate and hydrogen. acs.org Further reactions on the surface can lead to the scission of the C-S bond and the formation of various products, including propene and propane. acs.org The investigation of these surface reactions often involves techniques like temperature-programmed desorption (TPD), X-ray photoelectron spectroscopy (XPS), and time-of-flight secondary ion mass spectrometry (TOF-SIMS). acs.org
Similarly, on gallium phosphide (B1233454) (GaP(001)), the adsorption and decomposition mechanisms have been studied at an atomic level using a combination of STM, XPS, and DFT calculations. ornl.govacs.org These studies show that at low temperatures (130 K), propanethiolate adsorbates form at specific gallium sites. ornl.govacs.org As the temperature increases, further decomposition occurs, leading to the formation of Ga-S-Ga bonds and P-propyl species. ornl.govacs.org
Atomic-Level Investigation of Adsorption and Decomposition Mechanisms on Semiconductor Surfaces (e.g., GaP(001))
The adsorption and subsequent thermal decomposition of 1-propanethiol on a gallium-rich Gallium Phosphide (GaP)(001) surface have been scrutinized at the atomic level using a combination of scanning tunneling microscopy (STM), X-ray photoelectron spectroscopy (XPS), and density functional theory (DFT) calculations. ornl.govacs.orgcaltech.edu This multi-faceted approach provides a detailed understanding of the reaction pathways and the energetics of various intermediates over a temperature range of 130 K to 773 K. ornl.govacs.orgcaltech.edu
At a low temperature of 130 K, 1-propanethiol molecules adsorb dissociatively on the GaP(001) surface, forming propanethiolate adsorbates. ornl.govacs.orgcaltech.edu These adsorbates are observed to bond selectively to the edge gallium sites. ornl.govacs.orgcaltech.edu DFT calculations were employed to investigate the site selectivity of the initial hydrogen dissociation from the thiol group, comparing the Ga-P and Ga-Ga dimer sites. ornl.govacs.orgcaltech.edu While theoretical calculations suggested a kinetic advantage for the dissociation to occur on the Ga-P dimer, experimental observations exclusively showed dissociation products on the Ga-Ga dimer sites. ornl.govacs.orgcaltech.edu This discrepancy is clarified by DFT calculations which indicate that the reversible diffusion of the thiolate along the Ga dimer row effectively prevents recombinative desorption, a process more probable on the Ga-P dimer. ornl.govacs.orgcaltech.edu
The thiolate-Ga bonding configuration remains stable up to 473 K. ornl.govacs.orgcaltech.edu As the temperature is increased, further decomposition occurs.
Probing Thermal Decomposition Pathways and Reaction Intermediates on Surfaces
The thermal decomposition of 1-propanethiol on the GaP(001) surface proceeds through a series of well-defined steps as the annealing temperature is increased. ornl.govacs.orgcaltech.edu The initial propanethiolate species, formed at 130 K, are stable until approximately 473 K. ornl.govacs.orgcaltech.edu
Further increasing the temperature to between 673 K and 773 K leads to the formation of S-induced (1 × 1) and (2 × 1) surface reconstructions. ornl.govacs.orgcaltech.edu These reconstructions are associated with the formation of arrays of surface Ga–S–Ga bonds and the diffusion of sulfur into the subsurface region. ornl.govacs.orgcaltech.edu The combination of experimental observations and theoretical modeling provides a comprehensive, atomic-level mechanism for the thermal decomposition of 1-propanethiol on the GaP(001) surface. ornl.govacs.orgcaltech.edu
Table 1: Thermal Decomposition Stages of 1-Propanethiol on GaP(001)
| Temperature Range (K) | Observed Surface Species and Phenomena |
|---|---|
| 130 - 473 | Formation of propanethiolate adsorbates at edge gallium sites. ornl.govacs.orgcaltech.edu |
| 573 | Emergence of Ga–S–Ga and P-propyl species due to S-C bond cleavage. ornl.govacs.orgcaltech.edu |
| 673 - 773 | Formation of S-induced (1 × 1) and (2 × 1) surface reconstructions; subsurface diffusion of sulfur. ornl.govacs.orgcaltech.edu |
Formation and Characterization of Self-Assembled Thiol Monolayers on Metallic Substrates (e.g., Gold)
Self-assembled monolayers (SAMs) of 1-propanethiol on gold substrates, particularly the Au(111) surface, serve as a model system for understanding the principles of molecular self-assembly. acs.org The structure of these monolayers is complex and can exhibit different phases depending on the surface coverage.
At high coverage, 1-propanethiol forms a c(4 × 2) phase, which has been identified as a (3 × 2√3)-4 structure. acs.org The medium-coverage striped phase is identified as a (7 × √3)-4 structure. acs.org Both of these structures are characterized by the presence of two adatom-bound adsorbates in the form of RS-Au-SR per surface unit cell. acs.org
A notable feature of 1-propanethiol and 1-butanethiol (B90362) SAMs is the significantly lower pit coverage (2.8-4.0%) compared to methanethiol (B179389) SAMs (around 12-20%). acs.org This suggests that one of the two gold adatoms required per unit cell is extracted from the surface, creating a local surface vacancy rather than coalescing into larger pits. acs.org This surface vacancy appears to be mobile within the unit cell on the timescale of STM measurements. acs.org
Interestingly, the STM images of the c(4 × 2) phases of 1-propanethiol and 1-butanethiol are distinctly different. acs.org 1-butanethiol SAMs show four bright spots per cell, similar to longer alkanethiols, while 1-propanethiol SAMs display five bright spots in a different arrangement. acs.org This difference is attributed to a more uniform vacancy distribution and a more rigid structure for the 1-butanethiol SAMs. acs.org In contrast, 1-propanethiol exhibits different, diffusionally labile vacancy configurations and greater lateral conformational flexibility in its S-C-C-C backbone. acs.org
Table 2: Structural Characteristics of 1-Propanethiol SAMs on Au(111)
| Coverage | Phase | Structural Identification | Key Features |
|---|---|---|---|
| High | c(4 × 2) | (3 × 2√3)-4 | Two RS-Au-SR adatom-bound adsorbates per unit cell. acs.org |
| Medium | Striped | (7 × √3)-4 | Two RS-Au-SR adatom-bound adsorbates per unit cell. acs.org |
Reaction Kinetics and Mechanistic Investigations of 1 Propanethiol and Its Derivatives
Gas-Phase Reactivity with Atmospheric Radicals
The gas-phase reactions of 1-propanethiol (B107717) are of significant interest in atmospheric chemistry. The compound can be removed from the atmosphere through reactions with hydroxyl (OH) radicals during the day and nitrate (B79036) (NO3) radicals at night.
Kinetic Studies of Reactions with Chlorine Atoms
The reaction of 1-propanethiol with chlorine (Cl) atoms has been investigated to understand its atmospheric fate. Kinetic studies have been performed using methods like the discharge-flow mass spectrometric method and laser photolysis-resonance fluorescence. researchgate.net
In one study, the reaction was examined over a temperature range of 260–333 K at a total pressure of 1 Torr. The rate constant for the reaction was determined, and the Arrhenius expression was derived. Another study investigated the reaction as a function of temperature (268–379 K) and pressure (50–200 Torr). researchgate.net The results from these studies provide crucial data for atmospheric models.
The reaction is believed to proceed primarily through the abstraction of a hydrogen atom by the chlorine atom. researchgate.net The main products observed in these reactions include dipropyl disulfide, sulfur dioxide, and propionaldehyde (B47417). researchgate.net
Interactive Data Table: Reaction Rate Constants for 1-Propanethiol with Chlorine Atoms
| Temperature (K) | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Experimental Method | Reference |
| 260 - 333 | k(2) = (5.4 ± 2.1) x 10⁻¹⁰ exp[(-227 ± 131)/T] | Discharge-Flow Mass Spectrometry | |
| 268 - 379 | k(1) = (3.97 ± 0.44) x 10⁻¹¹ exp[(410 ± 36)/T] | Laser Photolysis-Resonance Fluorescence | researchgate.netnih.gov |
| 298 | (2.37 ± 0.66) x 10⁻¹⁰ | Not Specified | researchgate.net |
Kinetic Studies of Reactions with Hydroxyl Radicals
The reaction with hydroxyl (OH) radicals is a dominant pathway for the atmospheric degradation of 1-propanethiol. The rate constant for the reaction of OH radicals with 1-propanethiol at 298 K has been reported to be 5.3 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. The reaction is thought to proceed mainly through the abstraction of the hydrogen atom from the sulfhydryl (-SH) group. nih.gov This is because the S-H bond is weaker than the C-H bonds in the molecule. The resulting products from this reaction can include propylsulfonic acid. nih.gov
Theoretical Calculations of Reaction Pathways and Transition States (e.g., IRC Path Analysis)
Theoretical calculations have been employed to gain a deeper understanding of the reaction mechanisms between 1-propanethiol and atmospheric radicals. researchgate.netnih.gov Methods such as ab initio Møller–Plesset second-order perturbation treatment with a 6-311G** basis set have been used to investigate the reaction with chlorine atoms. researchgate.netnih.gov These calculations help in identifying the geometries of transition states and molecular complexes along the reaction pathways. researchgate.netnih.gov
For the reaction with chlorine, theoretical studies have explored the abstraction of hydrogen from both the S-H and C-H groups. researchgate.net The calculations indicate that the formation of a prereactive complex, where the chlorine atom is 'bound' to the sulfur atom, is a crucial step in the reaction. researchgate.net Intrinsic Reaction Coordinate (IRC) calculations have been used to confirm the connection between transition states and the corresponding reactants and products on the potential energy surface. researchgate.netmdpi-res.com These theoretical insights are valuable for interpreting experimental results and refining atmospheric models. researchgate.net
Radical Scavenging Mechanisms and Radiolytic Transformations
1-Propanethiol is recognized for its ability to scavenge free radicals, a property of the sulfhydryl group that is significant in radiation chemistry for its potential to repair radiation damage by donating a hydrogen atom. cdnsciencepub.com
Examination of Radical Scavenging Properties in Irradiated Systems (e.g., γ-Radiolysis of Liquid Cyclohexane)
In the γ-radiolysis of liquid cyclohexane (B81311), 1-propanethiol has been shown to be an effective scavenger of hydrogen atoms and alkyl radicals. cdnsciencepub.comosti.govresearchgate.net The primary product of this scavenging activity is di-n-propyl disulfide, which is formed from the combination of thiyl radicals. cdnsciencepub.com The yield of di-n-propyl disulfide can be used to measure the total radical yield in the system. cdnsciencepub.comosti.gov At low concentrations of 1-propanethiol, the yield of the disulfide product shows a non-linear relationship with the radiation dose, indicating a competition for radicals between the thiol and other species. cdnsciencepub.com
Identification of Radiation-Induced Products
The study of 1-propanethiol under irradiation, particularly γ-radiolysis, reveals its role as an effective scavenger of hydrogen atoms and alkyl radicals. cdnsciencepub.comosti.govresearchgate.net When 1-propanethiol is present in a medium like liquid cyclohexane during γ-radiolysis, it actively participates in the reaction pathways, leading to the formation of specific radiation-induced products. cdnsciencepub.com
The primary sulfur-containing product identified from the radiolysis of 1-propanethiol in a cyclohexane solution is dipropyl disulfide. cdnsciencepub.comcdnsciencepub.com The formation of this disulfide is a key indicator of the radical scavenging activity of the thiol. The sulfhydryl (-SH) group can donate a hydrogen atom to a free radical, thereby repairing the radical but leaving a thiyl radical (C₃H₇S•). cdnsciencepub.com These thiyl radicals then combine to form dipropyl disulfide.
Research indicates that dipropyl disulfide constitutes more than 95% of the sulfur-containing products formed under these conditions. cdnsciencepub.com The yield of other potential products, such as hydrogen sulfide (B99878) (H₂S), has been found to be too small to be accurately measured in these experiments. cdnsciencepub.com The total radical yield in these systems is often quantified by being twice the yield of the formed dipropyl disulfide, a value that remains consistent across varying concentrations of 1-propanethiol. cdnsciencepub.com
A good sulfur balance is achieved when comparing the amount of 1-propanethiol consumed with the amount of sulfur-containing products formed. cdnsciencepub.com This balance confirms that the conversion of the thiol to dipropyl disulfide is the predominant transformation pathway. cdnsciencepub.com
| Initial 1-Propanethiol Concentration (mol/L) | G(-C₃H₇SH) | G(Propyl Disulfide) | G(Cyclohexyl Propyl Sulfide) |
|---|---|---|---|
| 4.6 x 10⁻³ | 4.0 | 1.9 | 0.14 |
| 2.3 x 10⁻³ | 3.4 | 1.6 | 0.15 |
Mechanisms in Catalytic Organic Transformations
Elucidation of the Promoting Role of 1-Propanethiol in Acid-Catalyzed Condensations
1-Propanethiol has been identified as an effective promoter in certain acid-catalyzed condensation reactions. osti.govrsc.org While 1-propanethiol itself does not catalyze these reactions, its presence in conjunction with an acid catalyst significantly enhances reaction rates and product yields. osti.govrsc.org This cooperative effect has been observed in the synthesis of lubricant base oils from the condensation of 2-alkylfurans with ketones. osti.govrsc.org
Time-dependent studies have shown that in the presence of 1-propanethiol, the conversion of reactants and the yield of the desired condensation product are consistently higher compared to reactions run without the thiol promoter. rsc.org For instance, in the condensation of 2-pentylfuran (B1212448) and 2-undecanone (B123061) catalyzed by Aquivion PW79S, the addition of 1-propanethiol increased the formation rate of the main product by approximately 1.5 times. rsc.org
| Catalyst | Thiol Promoter | 2-Undecanone Conversion (%) | Product Yield (%) | Formation Rate (mol·molH⁺⁻¹·h⁻¹) |
|---|---|---|---|---|
| Aquivion PW79S | None | 61 | 56 | 11.2 |
| Aquivion PW79S | 1-Propanethiol | 78 | 72 | 16.8 |
Impact of Thiol Substituents on Catalytic Efficiency
The catalytic efficiency of thiol promoters in acid-catalyzed condensations is significantly influenced by the molecular structure and steric properties of the thiol. osti.govmdpi.com Studies comparing various thiols have revealed a clear structure-activity relationship, where steric hindrance around the sulfur atom plays a crucial role. osti.govmdpi.com
This trend is also observed in the synthesis of diphenolic acid, where the condensation rate decreases as the steric bulk of the thiol promoter increases. mdpi.com The reaction rate follows the order: ethanethiol (B150549) > 1-propanethiol ≈ benzylthiol > 1-butanethiol (B90362) > 2-propanethiol (B166235) > 2-methyl-2-propanethiol. mdpi.com This relationship underscores that less sterically hindered thiols are more efficient promoters in these types of condensation reactions. The electronic properties of the substituents also play a role, but steric effects appear to be the dominant factor in determining the promotional efficiency of the thiol. nsf.gov
| Thiol Promoter | 2-PF Conversion (%) | 2-Undecanone Conversion (%) | Product Yield (%) | Formation Rate (mol·molH⁺⁻¹·h⁻¹) |
|---|---|---|---|---|
| None | 69 | 61 | 56 | 11.2 |
| 1-Propanethiol | 85 | 78 | 72 | 16.8 |
| 1-Butanethiol | 83 | 75 | 69 | 15.4 |
| 1-Hexanethiol | 83 | 74 | 69 | 15.0 |
| Cyclohexanethiol | 82 | 73 | 68 | 14.8 |
| tert-Butyl mercaptan | 70 | 61 | 56 | 11.3 |
Biochemical and Environmental Transformation Pathways of 1 Propanethiol
Microbial Catabolism and Bioremediation Applications
1-Propanethiol (B107717), a hazardous pollutant, can be utilized by certain microorganisms as a sole source of carbon, presenting opportunities for bioremediation of contaminated environments. nih.govnih.gov
Identification and Characterization of Propanethiol-Degrading Microorganisms (e.g., Pseudomonas putida S-1)
A notable microorganism capable of degrading 1-propanethiol is Pseudomonas putida S-1, which was isolated from activated sludge. nih.govresearchgate.net This strain has demonstrated the ability to use 1-propanethiol as its exclusive carbon source. nih.govresearchgate.net Studies have shown that P. putida S-1 can completely degrade 100 mg/L of 1-propanethiol within 24 hours at 30°C, leading to a cellular biomass of 65 mg/L. nih.govasm.org However, higher concentrations of 1-propanethiol (400 mg/L) can inhibit the growth of this strain and its degradation capabilities. researchgate.netnih.gov The degradation of 1-propanethiol by P. putida S-1 commences without a lag phase when the cells have been pre-grown in nutrient-rich media. nih.gov
| Microorganism | Source | Degradation Capability |
| Pseudomonas putida S-1 | Activated sludge | Can utilize 1-propanethiol as a sole carbon source. nih.govnih.govresearchgate.net |
| Lysinibacillus sphaericus RG-1 | Sludge | Capable of complete ethanethiol (B150549) removal within 96 hours. nih.gov |
| Thiobacillus sp. | - | Implicated in the degradation of volatile organic sulfur compounds (VOSCs). mdpi.com |
Enzymatic Pathways of Propanethiol Degradation (e.g., Propanethiol Oxidoreductase, Sulfide-Quinone Oxidoreductase)
The initial and pivotal step in the degradation of 1-propanethiol by P. putida S-1 is catalyzed by the enzyme propanethiol oxidoreductase (PTO). nih.govnih.gov PTO, a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme from the glucose-methanol-choline (GMC) oxidoreductase superfamily, oxidizes 1-propanethiol into propionaldehyde (B47417), hydrogen sulfide (B99878) (H₂S), and hydrogen peroxide (H₂O₂). researchgate.netnih.govasm.org The breakdown of H₂O₂ is then handled by catalase-peroxidase, converting it to water and oxygen. nih.govresearchgate.net
The resulting propionaldehyde is further metabolized into succinyl-CoA, which then enters the tricarboxylic acid (TCA) cycle. nih.govresearchgate.net Specifically, propionaldehyde is converted to propionate (B1217596) by aldehyde dehydrogenase, which is then transformed into propionyl-coenzyme A (CoA) by propionate CoA-transferase. asm.org Finally, propionyl-CoA is catalyzed to succinyl-CoA. asm.org
The hydrogen sulfide produced is processed through a desulfurization network where sulfide-quinone oxidoreductase (SQOR) plays a key role in converting it to sulfane sulfur. nih.govresearchgate.netasm.org SQOR is an integral membrane protein that oxidizes hydrogen sulfide with the help of a quinone. proteopedia.org This enzyme is crucial for sulfide homeostasis and detoxification. proteopedia.org The sulfane sulfur can ultimately be converted to sulfite (B76179) or sulfate (B86663) and expelled from the cell. nih.govasm.org
| Enzyme | Function in 1-Propanethiol Degradation | Products |
| Propanethiol Oxidoreductase (PTO) | Catalyzes the initial oxidation of 1-propanethiol. nih.govnih.gov | Propionaldehyde, Hydrogen Sulfide (H₂S), Hydrogen Peroxide (H₂O₂). researchgate.netnih.govasm.org |
| Catalase-peroxidase | Converts hydrogen peroxide. nih.govresearchgate.net | Water, Oxygen. nih.govresearchgate.net |
| Aldehyde dehydrogenase | Converts propionaldehyde. asm.org | Propionate. asm.org |
| Propionate CoA-transferase | Converts propionate. asm.org | Propionyl-coenzyme A (CoA). asm.org |
| Propionyl-CoA:succinyl-CoA transferase | Catalyzes propionyl-CoA. asm.org | Succinyl-CoA. asm.org |
| Sulfide-Quinone Oxidoreductase (SQOR) | Converts hydrogen sulfide to sulfane sulfur. nih.govresearchgate.netasm.org | Sulfane sulfur. nih.govresearchgate.netasm.org |
Genetic and Transcriptomic Analysis of Catabolic Networks
To understand the genetic underpinnings of 1-propanethiol catabolism in Pseudomonas putida S-1, whole-genome sequencing and transcriptome analysis have been employed. nih.govasm.org The genome of P. putida S-1 is a 5.93-Mb circular genome with a G+C content of 64.88%, containing 5,430 annotated genes. researchgate.netasm.org
Transcriptome analysis comparing P. putida S-1 grown in the presence of 1-propanethiol versus glucose revealed 321 upregulated and 844 downregulated genes, indicating significant genetic reprogramming in response to the thiol. nih.govasm.org Key genes identified as crucial for 1-propanethiol degradation are pto and sqor, which encode for propanethiol oxidoreductase and sulfide-quinone oxidoreductase, respectively. nih.govasm.org The gene S1GL003403 was identified as the gene encoding PTO, and its expression is vital for the strain's ability to utilize 1-propanethiol. researchgate.netasm.org Similarly, the genes S1GL003435 and S1GL000007 encode for SQOR. researchgate.net
Enhancement of Microbial Desulfurization for Environmental Remediation
The understanding of the genetic and enzymatic pathways of 1-propanethiol degradation opens avenues for enhancing microbial desulfurization for environmental remediation. nih.govasm.org Research has shown that increasing the in vivo transcription levels of the pto and sqor genes in P. putida S-1 successfully enhances the degradation efficiency of 1-propanethiol and the growth rate of the bacterium. nih.govresearchgate.net This genetic engineering approach highlights the potential for developing more robust microbial systems for the bioremediation of environments contaminated with thiols. nih.govresearchgate.netasm.org
Natural Occurrence and Biological Significance
Detection and Analysis in Biological Matrices and Natural Sources
1-Propanethiol has been detected in various natural sources and biological matrices. It has been identified in foods such as common peas, beans, wild leeks, and green onions. hmdb.cafoodb.ca Its presence has also been noted in certain raw food aromas, including those of onion, chicken, and beef. nih.gov In some instances, it is considered a food-derived metabolite and a potential biomarker for the consumption of these foods. hmdb.canih.gov Furthermore, 1-propanethiol has been detected for the first time in human plasma and fecal samples, suggesting it can be a dietary thiol. nih.gov
Metabolic Role as a Secondary Metabolite
1-Propanethiol, an alkylthiol, is recognized as a secondary metabolite in various biological systems. Unlike primary metabolites that are essential for the fundamental processes of life (e.g., growth, development, and reproduction), secondary metabolites are organic compounds that are not directly involved in these processes. However, they often play a crucial role in the interaction of the organism with its environment, for instance, as defense compounds or signaling molecules. The presence and concentration of 1-propanethiol in organisms are a result of specific biochemical and environmental transformation pathways.
Occurrence and Biosynthesis in Plants
1-Propanethiol is notably found in plants of the Allium genus, such as onions (Allium cepa) and garlic (Allium sativum). nih.govebi.ac.uk Its formation is intricately linked to the plant's defense mechanism, which is activated upon tissue damage.
The biosynthesis of 1-propanethiol in Allium species is a multi-step process that begins with the assimilation of sulfate from the soil. ashs.org This is converted into the amino acid cysteine, which serves as a precursor for the synthesis of various sulfur-containing secondary metabolites. ashs.org A key intermediate in this pathway is (+)-S-propyl-L-cysteine sulfoxide (B87167) (PCSO), one of the several S-alk(en)yl-L-cysteine sulfoxides (ACSOs) found in onions. ashs.org
When the plant's cells are damaged, the enzyme alliinase, which is physically separated from its substrate in intact cells, comes into contact with PCSO. nih.govnih.gov Alliinase cleaves PCSO to produce pyruvate, ammonia, and the highly reactive intermediate, 1-propenylsulfenic acid. nih.govfrontiersin.org This unstable acid then undergoes a series of non-enzymatic rearrangements, leading to the formation of various volatile sulfur compounds, including 1-propanethiol. mdpi.com This rapid production of pungent and reactive compounds is believed to act as a defense mechanism against herbivores and pathogens. frontiersin.org
The concentration of 1-propanethiol can vary significantly between different Allium species and even between healthy and diseased plants, highlighting its role in plant physiology and pathology.
Table 1: Abundance of 1-Propanethiol and Related Compounds in Different Allium Species
Data is presented as the relative abundance (%) of volatile compounds in the headspace of freshly cut bulbs.
| Compound | Allium cornutum (%) | Allium cepa L. (%) |
|---|---|---|
| 1-Propanethiol | 14.1 | 12.8 |
| Dipropyl disulfide | 31.9 | 21.2 |
| Methyl propyl disulfide | 10.3 | 11.4 |
| (Z)-Prop-1-enyl propyl disulfide | 12.5 | 15.3 |
Source: Adapted from Ristić et al., 2020. mdpi.com
Transformation in Microorganisms
Microorganisms have evolved specific metabolic pathways to utilize a wide range of organic compounds as sources of carbon and energy, including thiols like 1-propanethiol. The bacterium Pseudomonas putida S-1 is capable of using 1-propanethiol as its sole carbon source. researchgate.net This metabolic capability is of significant interest for bioremediation applications to remove volatile organic sulfur compounds from contaminated environments.
The key enzyme in the degradation of 1-propanethiol in P. putida S-1 is propanethiol oxidoreductase (PTO). researchgate.net This enzyme catalyzes the initial step in the catabolic pathway, which involves the oxidation of 1-propanethiol. The products of this reaction are propionaldehyde, hydrogen sulfide (H₂S), and hydrogen peroxide (H₂O₂). researchgate.net These intermediates are then further metabolized by the bacterium. Propionaldehyde is converted into succinyl-CoA, which enters the central metabolic pathway of the Krebs cycle. The toxic hydrogen peroxide is neutralized by catalase-peroxidase, and the hydrogen sulfide is processed through a desulfurization network. researchgate.net
Environmental Transformation Pathways
1-Propanethiol is also formed as a secondary metabolite in broader environmental settings, particularly during the anaerobic digestion of organic waste. In biogas production from food waste, 1-propanethiol is one of the identified volatile organic compounds. Its formation in these environments is a result of the microbial breakdown of sulfur-containing amino acids and proteins present in the feedstock.
Table 2: Concentration of 1-Propanethiol in Biogas from Different Feedstocks
| Feedstock | 1-Propanethiol Concentration (µg/m³) |
|---|---|
| Food Waste (Thermophilic) | Up to ~150 |
| Food Waste (Mesophilic) | Up to ~120 |
| Manure | Not a primary source |
| Sewage Sludge | Variable, generally lower than food waste |
Source: Adapted from Papurello et al., 2018.
Advanced Applications and Derivatization in Materials Science and Engineering
Functionalization of Nanomaterials with 1-Propanethiol (B107717) Derivatives
The ability to modify the surface of nanomaterials is critical for their application in various technologies. 1-propanethiol derivatives, such as 3-(trimethoxysilyl)-1-propanethiol, serve as versatile linker molecules for this purpose.
Magnetic nanoparticles (MNPs), typically composed of iron oxides like magnetite (Fe3O4), are of great interest due to their unique magnetic properties, which allow for easy separation and manipulation. However, in their pure form, they can lack the specific surface functionalities required for certain applications. Functionalization with organosilane compounds like 3-(trimethoxysilyl)-1-propanethiol introduces desired chemical groups onto the nanoparticle surface. ua.escu.edu.eg
The process often begins with the synthesis of Fe3O4 nanoparticles, for example, through a co-precipitation method. ua.es These bare nanoparticles are then coated with a silica (B1680970) (SiO2) layer to enhance stability and provide a reactive surface for further modification. ua.es The silica-coated magnetic nanoparticles (Fe3O4@SiO2) are subsequently reacted with 3-(trimethoxysilyl)-1-propanethiol. ua.es The trimethoxysilane (B1233946) group of the molecule reacts with the hydroxyl groups on the silica surface, forming stable covalent bonds and leaving the thiol (-SH) group exposed on the nanoparticle's outer layer (Fe3O4@SiO2@SH). ua.essmolecule.com This process effectively grafts a layer of thiol-functional groups onto the magnetic nanoparticles, preparing them for a wide range of further chemical reactions or for direct use in applications leveraging the reactivity of the thiol group. ua.essmolecule.com
The successful functionalization is confirmed through various characterization techniques, including Fourier Transform Infrared Spectroscopy (FTIR), X-ray Diffraction (XRD), and Scanning Electron Microscopy (SEM), which verify the presence of the organic layer and the integrity of the nanoparticle core. researchgate.net
The thiol-functionalized magnetic nanoparticles exhibit enhanced adsorption capabilities for various substances, making them highly effective in environmental remediation and separation processes. The grafted thiol groups act as active sites for binding target molecules. cu.edu.egresearchgate.net
For instance, these modified nanoparticles have been successfully used to remove pollutants like the anionic dye Congo Red (CR) and heavy metal ions such as hexavalent chromium (Cr(VI)) from aqueous solutions. cu.edu.egresearchgate.net The functionalization controls the morphology and stability of the nanoparticles, leading to enhanced adsorption kinetics. cu.edu.eg Studies have shown that the adsorption process often follows a pseudo-second-order kinetic model, indicating that chemisorption is the rate-limiting step. researchgate.netacs.org The equilibrium data frequently fit well with the Freundlich or Langmuir isotherm models, which describe multilayer and monolayer adsorption, respectively. researchgate.netacs.org
The efficiency of adsorption is influenced by several factors, including the pH of the solution, initial concentration of the pollutant, adsorbent dosage, and temperature. researchgate.net For example, the maximum adsorption of Cr(VI) was observed at a pH of 4.28. researchgate.net The thermodynamic parameters of the adsorption process often indicate a spontaneous and, in some cases, exothermic nature. researchgate.net
| Target Pollutant | Adsorbent | Maximum Adsorption Capacity (mg/g) | Optimal pH | Kinetic Model | Isotherm Model | Reference |
|---|---|---|---|---|---|---|
| Congo Red (CR) | 3-(trimethoxysilyl)-1-propanethiol-functionalized Fe3O4 MNPs (TMSPT-FCMNPs) | 228.78 | Not Specified | Pseudo-second-order | Freundlich | cu.edu.eg |
| Chromium (VI) | Fe3+-TMSPT-MNPs | Not Specified (Max removal of 62.10% observed) | 4.28 | Pseudo-second-order | Freundlich | researchgate.net |
| Rhodamine-B | SDS-Coated Magnetic Iron Oxide Nanoparticles | 385 | 2 | Pseudo-second-order | Langmuir | acs.org |
| Rhodamine-6G | SDS-Coated Magnetic Iron Oxide Nanoparticles | 323 | 2 | Pseudo-second-order | Langmuir | acs.org |
Surface Modification of Magnetic Nanoparticles (e.g., using 3-(trimethoxysilyl)-1-propanethiol)
Engineering of Thiol-Based Interfacial Structures
1-propanethiol is a model compound for studying the formation of self-assembled monolayers (SAMs), which are highly ordered molecular layers that spontaneously form on a substrate surface. These structures are crucial for modifying surface properties like wettability, adhesion, and electrochemical reactivity. researchgate.net
The formation of 1-propanethiol SAMs, particularly on gold (Au(111)) surfaces, is a well-studied process driven by the strong, specific interaction between the sulfur headgroup of the thiol and the gold substrate. capes.gov.brdtu.dk This process can be observed in real-time using techniques like in-situ Scanning Tunneling Microscopy (STM). capes.gov.brnih.gov
The self-assembly mechanism involves several distinct stages:
Initial Adsorption: The process begins with the weak interaction (physisorption) of 1-propanethiol molecules on the Au(111) surface. This initial step is often reversible and dependent on electrochemical potential. It is accompanied by the lifting of the natural reconstruction of the Au(111) surface. capes.gov.brnih.gov
Chemisorption and Monolayer Formation: This is followed by a stronger, irreversible chemisorption, where a covalent-like Au-S bond is formed. The molecules arrange themselves into a dense, ordered monolayer. capes.gov.brnih.gov
Structural Reorganization: During the formation of the dense monolayer, structural changes occur on the gold surface, leading to the formation of pits or vacancy islands. capes.gov.br These pits are a result of gold atoms being extracted from the surface to accommodate the adsorbing thiol molecules. The pit coverage can reach up to 4.0% upon completion of the SAM. capes.gov.brnih.gov
The final structure of the SAM is influenced by factors such as the solvent used during deposition and the length of the alkyl chain. acs.orgresearchgate.net For 1-propanethiol on Au(111), STM studies have revealed a periodic lattice structure within the ordered domains. capes.gov.br
The properties of 1-propanethiol SAMs are investigated using a combination of electrochemical and surface-sensitive structural analysis techniques.
Electrochemical Characterization: Cyclic voltammetry (CV) is a primary tool used to study the stability and integrity of SAMs. researchgate.net By scanning the potential, one can induce the reductive desorption of the thiol monolayer from the gold surface. The potential at which this desorption occurs provides a measure of the SAM's stability. researchgate.netnsf.gov The stability is influenced by the substrate (with reductive stability on different metals following the trend Au < Pt < Cu), pH, and intermolecular interactions within the monolayer. researchgate.netnsf.gov The electrochemical stability generally increases with the length of the alkanethiol carbon chain. researchgate.net
Structural Characterization: Scanning Tunneling Microscopy (STM) is a powerful technique for visualizing the structure of SAMs with molecular or even sub-molecular resolution. capes.gov.brnih.gov STM studies of 1-propanethiol on Au(111) have provided detailed insights into the packing arrangement of the molecules. These studies have identified a (2√3 x 3)R30° periodic lattice, where each unit cell is proposed to contain four propanethiol molecules. capes.gov.brnih.gov High-resolution images reveal that these molecules may exhibit different electronic contrasts, possibly due to different surface orientations. capes.gov.br STM also allows for the direct observation of surface features like monolayer pits and changes in terrace edges that occur during the self-assembly process. capes.gov.br
| Technique | Key Findings for 1-Propanethiol SAMs on Au(111) | Reference |
|---|---|---|
| Scanning Tunneling Microscopy (STM) | Real-time observation of two-step assembly process (physisorption then chemisorption). Formation of pits with a maximum surface coverage of 4.0 ± 0.4%. Reveals a (2√3 x 3)R30° periodic lattice in ordered domains. | capes.gov.brnih.gov |
| Cyclic Voltammetry (CV) | Used to characterize reductive desorption to determine electrochemical stability. Stability is dependent on substrate, pH, and intermolecular forces. | researchgate.netnsf.gov |
| X-ray Photoelectron Spectroscopy (XPS) | Confirms the chemical state of elements and the removal of the thiol layer after electrochemical stripping. | researchgate.netnsf.gov |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing deuterium-labeled 1-propanethiol-SD (CH₃CH₂CH₂SD) with high isotopic purity?
- Methodological Answer : Synthesis typically involves substituting hydrogen with deuterium at specific positions using protocols like H/D exchange reactions or deuterated precursors. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (e.g., -NMR) to confirm isotopic purity (98 atom % D, as noted in ) and mass spectrometry (MS) to verify molecular integrity. Ensure detailed documentation of reaction conditions (e.g., catalysts, solvents) and purification steps (e.g., distillation under inert atmosphere) to enable reproducibility .
Q. How should experimental protocols for handling this compound address its flammability and stability?
- Methodological Answer : Due to its classification as a flammable liquid ( ), use inert gas environments (e.g., nitrogen or argon) during storage and handling. Conduct reactions in fume hoods with spark-free equipment. Include safety protocols in the "Experimental" section of manuscripts, referencing OSHA/GHS guidelines (e.g., fire suppression using dry powder or CO₂) and emergency measures (e.g., skin/eye decontamination) as outlined in safety data sheets .
Q. What analytical techniques are critical for distinguishing this compound from its structural isomer 2-propanethiol-SD (isopropyl mercaptan-d7)?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) can separate isomers based on retention times. High-resolution - and -NMR spectroscopy will show distinct splitting patterns: this compound exhibits a triplet for the terminal -CH₂SD group, while the isopropyl analog (CD₃)₂CDSH displays a septet due to deuterium coupling. Report these spectral signatures in supplementary materials to validate structural assignments .
Advanced Research Questions
Q. How does isotopic substitution (H/D) in this compound influence its reaction kinetics in thiol-ene click chemistry?
- Methodological Answer : Kinetic isotope effects (KIEs) can be quantified using stopped-flow spectroscopy or computational modeling (e.g., DFT calculations). Compare rate constants (/) for hydrogen vs. deuterium in thiol-ene reactions. Advanced studies should include Arrhenius plots to assess activation energy differences and discuss deviations from classical KIE assumptions (e.g., tunneling effects). Reference NIST data ( ) for thermodynamic parameters like bond dissociation energies .
Q. What strategies resolve contradictions in reported solubility data for this compound in polar vs. nonpolar solvents?
- Methodological Answer : Replicate experiments using standardized solvent systems (e.g., water/ethanol or hexane/dichloromethane) under controlled humidity and temperature. Use dynamic light scattering (DLS) to detect micelle formation in polar solvents, which may explain discrepancies. Publish raw data (e.g., solubility curves) in supplementary files and apply statistical tools (e.g., ANOVA) to evaluate reproducibility across labs .
Q. How can computational models predict the vibrational spectra of this compound for comparison with experimental IR/Raman data?
- Methodological Answer : Use density functional theory (DFT) with basis sets like B3LYP/6-311++G(d,p) to simulate vibrational modes. Calibrate models against experimental spectra from NIST Chemistry WebBook ( ), focusing on S-D stretching (~2100 cm⁻¹) and C-S vibrations. Discuss deviations in peak intensities due to isotopic mass differences in the "Discussion" section, ensuring transparency in parameter assumptions .
Data Presentation and Reproducibility
Q. What metadata is essential for ensuring reproducibility in studies involving this compound?
- Methodological Answer : Include (1) isotopic purity (atom % D), (2) synthesis batch identifiers, (3) storage conditions (e.g., temperature, inert gas), and (4) instrument calibration details (e.g., NMR magnet strength, GC column type). Follow journal guidelines () to structure "Materials and Methods" sections, with large datasets (e.g., spectral libraries) archived in repositories like PubChem ( ) or Zenodo .
Q. How should researchers address conflicting results in the quantification of this compound degradation products?
- Methodological Answer : Perform accelerated stability studies under varying conditions (light, temperature) and analyze degradation pathways via LC-MS/MS. Use principal component analysis (PCA) to identify outlier datasets. Publish negative results in supplementary materials and propose standardized degradation protocols in the "Discussion" section to harmonize future studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
